1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a synthetic compound that features a pyrazole ring substituted with a difluoroethyl group and a thiophen-2-ylmethyl group
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step often involves the use of a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base.
Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride and a suitable base.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety profiles.
Industry: It can be utilized in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and thiophen-2-ylmethyl groups may enhance the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2,2-difluoroethyl)-N-(phenylmethyl)-1H-pyrazol-4-amine: This compound has a phenylmethyl group instead of a thiophen-2-ylmethyl group, which may affect its chemical properties and applications.
1-(2,2-difluoroethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: The presence of a pyridin-2-ylmethyl group can influence the compound’s reactivity and biological activity.
1-(2,2-difluoroethyl)-N-(benzyl)-1H-pyrazol-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and advantages in various applications.
Properties
Molecular Formula |
C10H11F2N3S |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H11F2N3S/c11-10(12)7-15-6-8(4-14-15)13-5-9-2-1-3-16-9/h1-4,6,10,13H,5,7H2 |
InChI Key |
FPQCPUUCQKMJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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